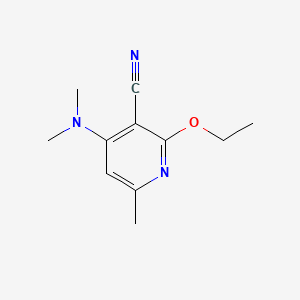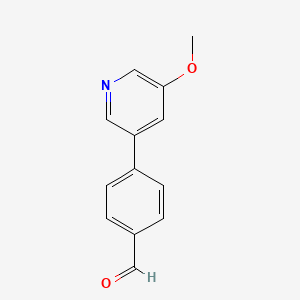![molecular formula C8H6N2 B594726 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) CAS No. 126877-33-6](/img/new.no-structure.jpg)
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) is a heterocyclic compound with the molecular formula C8H6N2 It is characterized by a fused ring structure that includes a pyrrole and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production. The exact industrial methods are often kept confidential by manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-c]pyridine compounds .
Wissenschaftliche Forschungsanwendungen
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in glucose metabolism, thereby reducing blood glucose levels. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) include other pyrrolo[3,4-c]pyridine derivatives and related heterocyclic compounds.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
126877-33-6 |
|---|---|
Molekularformel |
C8H6N2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
4,8-diazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene |
InChI |
InChI=1S/C8H6N2/c1-5-2-10-8(1)7-4-9-3-6(5)7/h2,4H,1,3H2 |
InChI-Schlüssel |
KFJHFMWYZCQPGB-UHFFFAOYSA-N |
SMILES |
C1C2=CN=C1C3=C2CN=C3 |
Kanonische SMILES |
C1C2=CN=C1C3=C2CN=C3 |
Synonyme |
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)


![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)






